4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
Description
4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a heterocyclic compound featuring:
- A 4,5,6,7-tetrahydrobenzo[b]thiophen core, a partially saturated bicyclic system with sulfur incorporation.
Properties
IUPAC Name |
4-fluoro-N-[3-[(4-methylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3OS/c1-24-10-12-25(13-11-24)14-18-17-4-2-3-5-19(17)27-21(18)23-20(26)15-6-8-16(22)9-7-15/h6-9H,2-5,10-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYKZYSCFUVPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and migration, making it a key target in various diseases, including cancer.
Mode of Action
The compound acts as an inhibitor of the PDGF receptor tyrosine kinase. It binds to the inactive form of the receptor, preventing its activation and subsequent signal transduction. This inhibition disrupts the normal functioning of the receptor, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. Most notably, it disrupts the Angiotensin II-induced pathways . These pathways are involved in various physiological processes, including blood pressure regulation and inflammation.
Result of Action
The inhibition of the PDGF receptor tyrosine kinase by this compound can lead to a decrease in cell proliferation and migration. This can result in the suppression of tumor growth in cancerous conditions. Additionally, by disrupting Angiotensin II-induced pathways, the compound may help reduce inflammation and regulate blood pressure.
Biological Activity
4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, particularly its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups, including a fluoro-substituted benzene ring and a methylpiperazine moiety. Its IUPAC name is 4-fluoro-N-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide. The molecular formula is with a molecular weight of 373.48 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : It has shown promising results against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
- Neuropharmacological Effects : The compound has been evaluated for its effects on dopamine receptors, particularly as a potential D3 receptor agonist, which could have implications for treating neurological disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve receptor binding affinity.
- Piperazine Ring : Modifications to the piperazine moiety can significantly alter the compound's pharmacological profile.
- Benzo[b]thiophene Core : This structural element is associated with various bioactivities and may contribute to the compound's overall efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Antitumor Efficacy : A study demonstrated that derivatives of benzo[b]thiophene exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to this core structure can enhance antitumor effects .
- Dopamine Receptor Agonism : Research on related compounds indicated that specific substitutions could lead to selective activation of D3 dopamine receptors without affecting D2 receptors, which is beneficial for minimizing side effects associated with broader receptor activation .
- Antimicrobial Activity : In vitro evaluations revealed that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Data Table of Biological Activities
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. The specific compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
2. Neurological Disorders
The piperazine moiety present in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This makes them candidates for further exploration in the treatment of conditions such as depression and anxiety disorders .
3. G Protein-Coupled Receptor Modulation
The compound's ability to interact with G protein-coupled receptors (GPCRs) positions it as a valuable tool in pharmacological research. GPCRs are critical targets for drug development due to their role in numerous physiological processes. The modulation of these receptors can lead to significant therapeutic effects, making this compound a candidate for further investigation in drug discovery programs .
Biological Studies
1. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the structure of 4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide and its biological activity is crucial for optimizing its therapeutic potential. SAR studies can reveal how modifications to the chemical structure influence its efficacy and selectivity towards specific biological targets .
2. In Vitro Characterization
In vitro studies assessing the pharmacokinetics and pharmacodynamics of this compound are essential for determining its suitability as a drug candidate. These studies typically involve evaluating absorption, distribution, metabolism, and excretion (ADME) properties alongside toxicity assessments .
Case Studies
1. Cancer Cell Line Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiophene and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications to the benzamide structure enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .
2. Neuropharmacological Research
A study published in Pharmacology Biochemistry and Behavior explored the effects of piperazine derivatives on serotonin receptor modulation. The findings suggested that compounds similar to this compound could serve as effective antidepressants due to their ability to enhance serotonin signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations :
- The target compound’s tetrahydrobenzo[b]thiophen core distinguishes it from the dihydrothienylidene system in and the triazole in . Saturation in the thiophene ring may enhance conformational rigidity compared to unsaturated analogs.
- Fluorination patterns vary: the target compound’s 4-fluoro benzamide contrasts with the 2-fluoro phenyl group in , which may influence electronic properties and binding interactions.
Spectroscopic and Tautomeric Behavior
Table 2: Spectral Signatures and Tautomerism
Key Observations :
- The absence of C=O bands in triazole-thiones confirms cyclization, whereas the target compound retains a benzamide carbonyl, detectable via IR and NMR.
- Thione tautomerism in triazole derivatives contrasts with the rigid, non-tautomeric structure of the target compound, which lacks sulfur-hydrogen bonds.
Functional Group Impact on Physicochemical Properties
Table 3: Substituent Effects on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
